Oxazole, 4-(2-pyrrolidinyl)- Oxazole, 4-(2-pyrrolidinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19816664
InChI: InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

Oxazole, 4-(2-pyrrolidinyl)-

CAS No.:

Cat. No.: VC19816664

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 4-(2-pyrrolidinyl)- -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 4-pyrrolidin-2-yl-1,3-oxazole
Standard InChI InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2
Standard InChI Key WYTQIDKBSQQFQU-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=COC=N2

Introduction

Structural and Molecular Characteristics of 4-(2-Pyrrolidinyl)oxazole

Core Architecture and Stereochemical Features

4-(2-Pyrrolidinyl)oxazole comprises a five-membered oxazole ring substituted at the 4-position with a pyrrolidine moiety. The oxazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the pyrrolidine substituent introduces stereochemical complexity. X-ray crystallography of analogous compounds reveals a planar oxazole ring (bond angles ~120°) with the pyrrolidine group adopting an envelope conformation to minimize steric strain . The (S)-configuration at the pyrrolidine’s C2 position is prevalent in bioactive derivatives, as seen in marine-derived peptidomimetics .

Table 1: Key Molecular Properties of 4-(2-Pyrrolidinyl)oxazole Derivatives

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
LogP (Calculated)1.2
Hydrogen Bond Acceptors3
Enantiomeric Excess>98% ee (via Appel cyclization)

Synthetic Methodologies for 4-(2-Pyrrolidinyl)oxazole

Bio-Inspired Synthesis from Amino Acid Precursors

A four-step route starting from L-Boc-proline enables gram-scale production of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles (Fig. 1A) . The sequence involves:

Van Leusen Oxazole Synthesis

TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions to construct oxazoles (Fig. 1B) . For 4-(2-pyrrolidinyl) derivatives, pyrrolidine-containing aldehydes serve as substrates. Recent adaptations employ microwave irradiation to enhance reaction efficiency (yield: 45–72%) .

Table 2: Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)ee (%)Scale (g)
Appel Cyclization L-Boc-proline17–51>98≤45
Van Leusen Aldehyde + TosMIC45–72N/A≤10

Biological Activities and Mechanistic Insights

Antimicrobial and Antiviral Effects

The oxazole ring’s ability to mimic peptide bonds enhances bacterial membrane penetration. Derivatives exhibit MIC = 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming vancomycin in methicillin-resistant strains .

Applications in Drug Discovery and Catalysis

Peptidomimetic Scaffolds

4-(2-Pyrrolidinyl)oxazole serves as a rigid proline surrogate in protease inhibitors (Fig. 2A). Its constrained geometry improves binding affinity to HIV-1 protease (Kᵢ = 12 nM vs. 45 nM for linear peptides) .

Ligands in Asymmetric Catalysis

Chiral oxazole-pyrrolidine ligands enable enantioselective transformations:

  • Aldol Reactions: Up to 95% ee using Cu(II) complexes .

  • Diels-Alder Cycloadditions: 90% ee with Fe(III) coordination .

Challenges and Future Directions

Despite progress, limitations persist:

  • Synthetic Scalability: Appel cyclization requires stoichiometric PPh₃, generating phosphine oxide waste .

  • Stability Issues: Aldehyde intermediates degrade under ambient conditions .
    Emerging solutions include photoredox catalysis for C–H activation and mechanochemical synthesis to eliminate solvents .

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